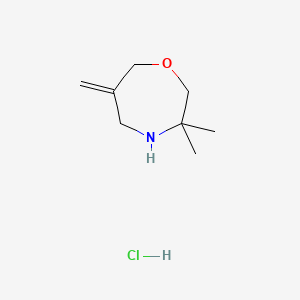![molecular formula C12H16ClNO B13539089 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride is a synthetic organic compound belonging to the benzoxazepine family. This compound is characterized by its unique spirocyclic structure, which includes a benzoxazepine ring fused to a cyclobutane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride typically involves the cyclization of substituted isoindole derivatives. One common method includes the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under specific conditions . Another approach involves the esterification of biologically active salicylanilides with N-protected amino acids .
Industrial Production Methods
Industrial production of this compound may utilize microwave heating to synthesize pyrimido-oxazepine analogs . Additionally, Cu(I)-catalyzed cycloaddition of azido-alkynes has been employed to synthesize related benzoxazepine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have shown promise as anticancer agents, inducing cell cycle arrest in cancer cells.
Industry: It is used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells . The compound’s unique structure allows it to interact with various cellular proteins and enzymes, disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydro-1,5-benzoxazepine: Another member of the benzoxazepine family with similar cytotoxic properties.
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane]: A related compound with a different spirocyclic structure.
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one: A similar compound with a ketone functional group.
Uniqueness
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to induce cell cycle arrest and its potential as an anticancer agent make it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C12H16ClNO |
|---|---|
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-5-11-10(4-1)13-9-8-12(14-11)6-3-7-12;/h1-2,4-5,13H,3,6-9H2;1H |
InChI-Schlüssel |
VETJZVGGWKMDEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CCNC3=CC=CC=C3O2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


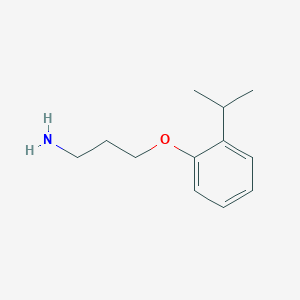
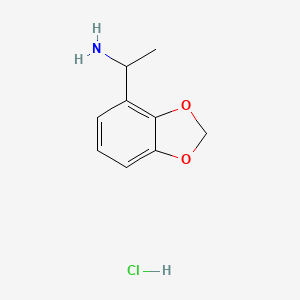
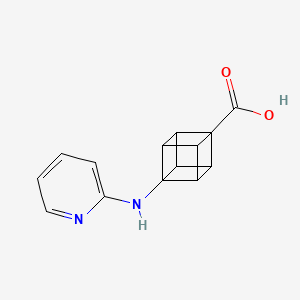
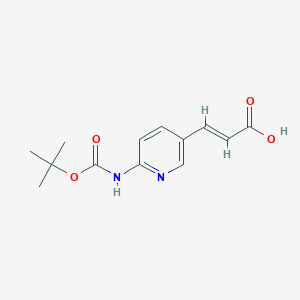
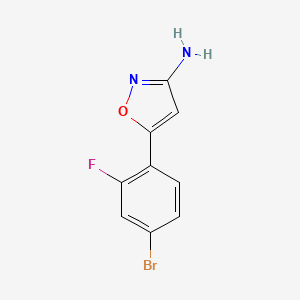
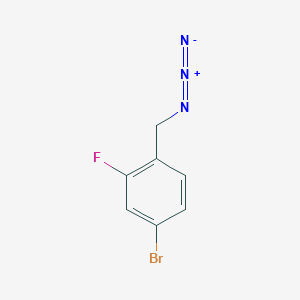


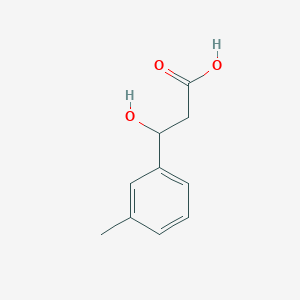

![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
